
2,2-Dimethyloxane-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dimethyloxane-4-thiol” is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 . Its IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-4-yl hydrosulfide . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “2,2-Dimethyloxane-4-thiol” is 1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyloxane-4-thiol” are not available, thiol-ene “click reactions” based on the addition of thiol to unsaturated functional groups of organic molecules have been considered in various studies .
Physical And Chemical Properties Analysis
“2,2-Dimethyloxane-4-thiol” has a molecular weight of 146.25 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
科学的研究の応用
Biobased Coatings and Thermosets
A study by Guzmán et al. (2018) explored the synthesis of a new triglycidyl eugenol derivative, using it alongside commercially available thiols for the preparation of novel bio-based thiol-epoxy thermosets. This research demonstrates the potential of 2,2-Dimethyloxane-4-thiol derivatives in creating rigid materials with high thermal stability, which are suitable for various industrial applications, including coatings and adhesives (Guzmán et al., 2018).
Thiol-Ene Reactions for Material Synthesis
Li et al. (2010) investigated thiol-ene based Michael addition reactions, showcasing the efficiency of using thiols in reactions with (meth)acrylates. This study highlights the compound's role in facilitating rapid reactions under optimized conditions, thus offering a pathway to synthesize a wide range of materials, from polymers to small molecule constructs (Li et al., 2010).
Catalytic Applications
Tan et al. (2018) presented a hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate as an efficient catalyst for the dehydrogenative cross-coupling of alcohols to α-alkylated ketones. This research opens up new possibilities for catalysis in organic synthesis, demonstrating the compound's utility in facilitating complex reactions with high selectivity (Tan et al., 2018).
Quantum Dots and Nanotechnology
Tamang et al. (2011) discussed the use of small thiol-containing amino acids for transferring semiconductor quantum dots from organic solvents to the aqueous phase, improving their colloidal stability and fluorescence. This study exemplifies the application of thiol derivatives in nanotechnology, particularly in the creation and stabilization of nanocrystals for biomedical imaging and diagnostics (Tamang et al., 2011).
Thiol-Click Chemistry for Polymer Synthesis
Hoyle et al. (2010) reviewed the applications of thiol-click chemistry, underscoring its versatility in synthesizing a wide array of materials. The reactions proceed under mild conditions and can be tailored for the synthesis of polymers, coatings, and other advanced materials, demonstrating the broad utility of thiol compounds in chemical synthesis (Hoyle et al., 2010).
将来の方向性
The future directions of “2,2-Dimethyloxane-4-thiol” and similar compounds could involve further exploration of their potential applications in various fields, such as medicine, materials science, and chemical synthesis . More research is needed to fully understand their properties and potential uses.
特性
IUPAC Name |
2,2-dimethyloxane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVBEQKKZUSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxane-4-thiol | |
CAS RN |
1341786-89-7 |
Source


|
| Record name | 2,2-dimethyloxane-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

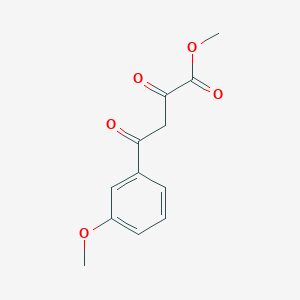

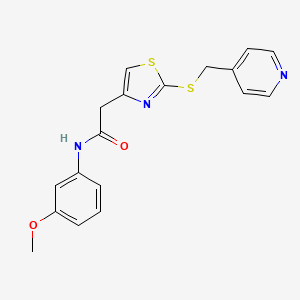
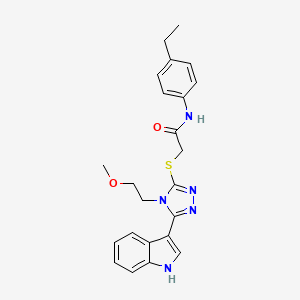
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)



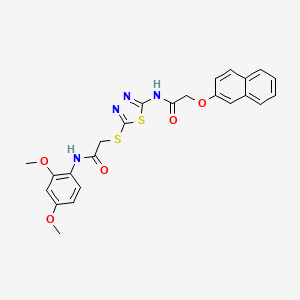
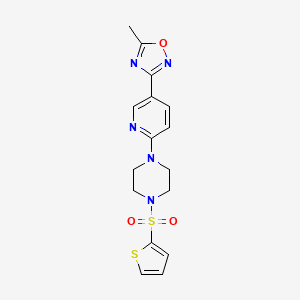


![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
